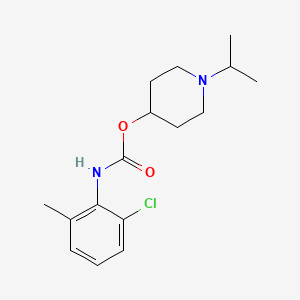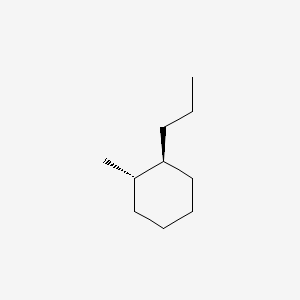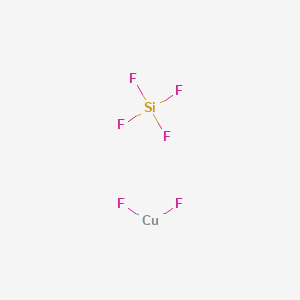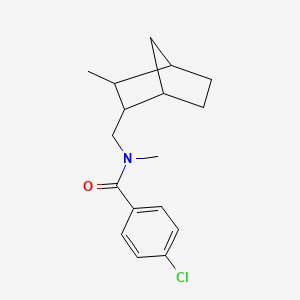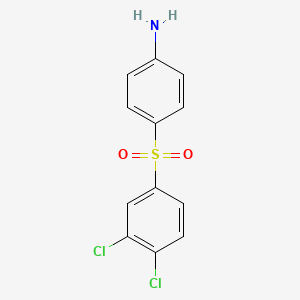
2-Cyclohexen-1-ol,3-nitro-,acetate(ester),(1S)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexen-1-ol,3-nitro-,acetate(ester),(1S)-(9CI) is an organic compound that belongs to the class of nitro compounds. These compounds are characterized by the presence of a nitro group (-NO2) attached to a carbon atom. The compound also contains an acetate ester group, which is derived from acetic acid. The (1S) notation indicates the stereochemistry of the molecule, specifying the spatial arrangement of atoms around the chiral center.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-ol,3-nitro-,acetate(ester),(1S)-(9CI) typically involves the nitration of cyclohexene followed by esterification. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then reacted with acetic anhydride in the presence of a catalyst such as pyridine to form the acetate ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reagents and conditions used.
Substitution: The acetate ester group can be hydrolyzed to form the corresponding alcohol using aqueous base or acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Aqueous sodium hydroxide, hydrochloric acid.
Major Products Formed
Oxidation: 2-Cyclohexen-1-amine,3-nitro-.
Reduction: 2-Cyclohexen-1-ol,3-amino-.
Substitution: 2-Cyclohexen-1-ol,3-nitro-.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexen-1-ol,3-nitro-,acetate(ester),(1S)-(9CI) involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the acetate ester group can undergo hydrolysis to release the active alcohol form. These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyclohexen-1-ol,3-nitro-: Lacks the acetate ester group.
2-Cyclohexen-1-amine,3-nitro-: Contains an amine group instead of an alcohol group.
2-Cyclohexen-1-ol,3-amino-: Contains an amino group instead of a nitro group.
Uniqueness
2-Cyclohexen-1-ol,3-nitro-,acetate(ester),(1S)-(9CI) is unique due to the combination of its nitro group, acetate ester group, and specific stereochemistry. This combination of functional groups and stereochemistry can result in distinct chemical reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C8H11NO4 |
|---|---|
Peso molecular |
185.18 g/mol |
Nombre IUPAC |
[(1S)-3-nitrocyclohex-2-en-1-yl] acetate |
InChI |
InChI=1S/C8H11NO4/c1-6(10)13-8-4-2-3-7(5-8)9(11)12/h5,8H,2-4H2,1H3/t8-/m0/s1 |
Clave InChI |
ONOJNBFKHFHZAF-QMMMGPOBSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CCCC(=C1)[N+](=O)[O-] |
SMILES canónico |
CC(=O)OC1CCCC(=C1)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[3,5-Bis(methoxycarbonyl)phenyl]-(3-hydroxy-2,3-dimethylbutan-2-yl)oxyborinic acid](/img/structure/B13833333.png)

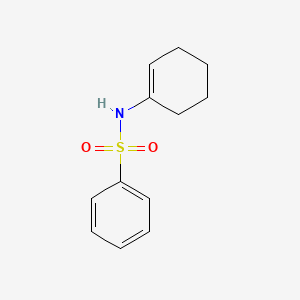
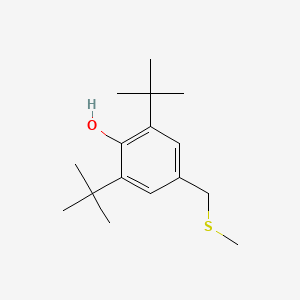
![methyl 2,4-dimethyl-5-[(E)-(pyridin-3-ylimino)methyl]-1H-pyrrole-3-carboxylate](/img/structure/B13833365.png)
